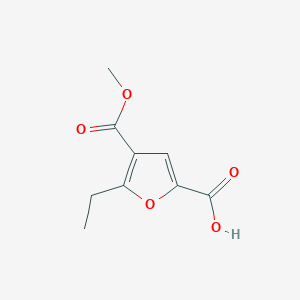

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid

Description

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H10O5. It is a derivative of furan, a heterocyclic organic compound, and contains both ester and carboxylic acid functional groups.

Properties

IUPAC Name |

5-ethyl-4-methoxycarbonylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-3-6-5(9(12)13-2)4-7(14-6)8(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQSZLGLNAOSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid typically involves the esterification of furan-2-carboxylic acid derivatives. One common method is the reaction of 5-ethylfuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives .

Scientific Research Applications

Organic Synthesis

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules.

Key Reactions:

- Esterification : The carboxylic acid group can react with alcohols to form esters, which are valuable in the production of fragrances and flavorings.

- Decarboxylation : Under certain conditions, this compound can undergo decarboxylation, yielding ethyl furan derivatives that are useful intermediates in synthetic pathways for pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The unique structure of 5-ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid makes it a candidate for drug development. Its derivatives have been investigated for biological activity, including antimicrobial and anti-inflammatory properties.

Case Studies:

- Research has indicated that furan derivatives exhibit significant antibacterial activity against various strains of bacteria, making them potential candidates for new antibiotic formulations .

- Additionally, some studies suggest that compounds containing furan rings can modulate inflammatory responses in vitro, which may lead to the development of novel anti-inflammatory drugs .

Materials Science

In materials science, 5-ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid is being explored for its potential use in polymer chemistry. The incorporation of furan moieties into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Applications:

- Biodegradable Polymers : The compound can be used to synthesize biodegradable polyesters, contributing to environmentally friendly materials that degrade more efficiently than traditional plastics.

- Composite Materials : By integrating this compound into composite materials, researchers aim to improve the performance characteristics of bio-based composites used in construction and packaging industries.

Agrochemical Development

The synthesis of agrochemicals is another area where this compound shows promise. Its derivatives may be effective as herbicides or insecticides due to their ability to interfere with biological pathways in pests.

Research Findings:

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid depends on its specific application and the context in which it is usedThe ester and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

- 5-Methyl-4-(methoxycarbonyl)furan-2-carboxylic acid

- 5-Propyl-4-(methoxycarbonyl)furan-2-carboxylic acid

- 5-Isopropyl-4-(methoxycarbonyl)furan-2-carboxylic acid

Uniqueness

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid is unique due to its specific ethyl substitution on the furan ring, which can influence its reactivity and interactions compared to other similar compounds. This unique substitution pattern can lead to different physical, chemical, and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid is a furan derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in therapeutic applications.

Chemical Structure and Properties

5-Ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid is characterized by its furan ring, which is a five-membered aromatic structure containing oxygen. The presence of the ethyl and methoxycarbonyl substituents enhances its reactivity and biological interactions.

Structural Formula

Antimicrobial Activity

Research indicates that furan derivatives, including 5-ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid, exhibit notable antimicrobial properties. A study highlighted that derivatives of furan showed varying degrees of activity against different bacterial strains, with some exhibiting minimum inhibitory concentration (MIC) values as low as 250 μM against Mycobacterium species .

Anti-inflammatory Properties

Furan derivatives have also been investigated for their anti-inflammatory activities. In vitro studies demonstrated that certain furan compounds can inhibit the release of pro-inflammatory cytokines like TNF-α, suggesting a mechanism through which these compounds could mitigate inflammatory responses .

Anticancer Potential

The anticancer properties of 5-ethyl-4-(methoxycarbonyl)furan-2-carboxylic acid are particularly noteworthy. Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, benzo[b]furan derivatives were reported to exhibit IC50 values in the nanomolar range against human cancer cell lines, indicating a strong potential for further development . The mechanisms often involve induction of apoptosis and inhibition of tubulin polymerization, leading to cell cycle arrest .

Study on Anticancer Activity

In a comparative study, several furan derivatives were synthesized and evaluated for their anticancer effects. The results indicated that compounds with methoxy groups at specific positions displayed enhanced activity against lung cancer cell lines (A549), with IC50 values ranging from 0.06 to 0.17 µM. This suggests that the positioning of substituents significantly influences the biological activity of these compounds .

Inhibition of Phosphodiesterase Type 4 (PDE4)

Another study focused on the synthesis of phenyl-substituted furan derivatives as PDE4 inhibitors. The results showed that certain derivatives exhibited lower IC50 values than established drugs like rolipram, highlighting their potential as therapeutic agents for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Table 1: Biological Activity Summary of Furan Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.